2-tert-Butylestrone
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Overview
Description
2-tert-Butylestrone is a synthetic estrogenic compound with the molecular formula C₂₂H₃₀O₂ and a molecular weight of 326.47.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylestrone typically involves the introduction of a tert-butyl group into the estrone molecule. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where estrone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactors has been developed to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butylestrone undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to its steric hindrance.
Reduction: The carbonyl group in the estrone moiety can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the tert-butyl group may lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
2-tert-Butylestrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Its estrogenic properties make it a valuable tool in studying hormone receptor interactions and endocrine system functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
2-tert-Butylestrone exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it activates a cascade of molecular events that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various physiological processes such as cell growth, differentiation, and reproduction.
Comparison with Similar Compounds
Estrone: A naturally occurring estrogen with a similar structure but lacking the tert-butyl group.
Estradiol: Another natural estrogen with higher potency compared to estrone.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of 2-tert-Butylestrone: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it more resistant to metabolic degradation and enhancing its stability. This structural modification also influences its binding affinity to estrogen receptors, potentially altering its biological activity compared to other estrogens .
Properties
CAS No. |
21003-02-1 |
---|---|
Molecular Formula |
C₂₂H₃₀O₂ |
Molecular Weight |
326.47 |
Synonyms |
2-tert-Butyl-3-hydroxyestra-1,3,5(10)-trien-17-one; 2-(1,1-Dimethylethyl)-3-hydroxyestra-1,3,5(10)-trien-17-one |
Origin of Product |
United States |
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